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Compound of Interest

Compound Name: 4-(2-Bromoethyl)tetrahydropyran

Cat. No.: B1291720 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
4-(2-Bromoethyl)tetrahydropyran is a valuable bifunctional molecule in organic synthesis,

offering a unique combination of a reactive primary alkyl bromide and a stable tetrahydropyran

(THP) moiety. The THP ring is a prevalent scaffold in numerous natural products and

pharmaceutical agents, prized for its favorable physicochemical properties, including metabolic

stability and the ability to engage in hydrogen bonding.[1] The bromoethyl group serves as a

versatile handle for introducing the tetrahydropyran-ethyl fragment into a wide range of

molecular architectures through nucleophilic substitution and organometallic reactions. This

guide provides a comprehensive overview of the chemical properties, key synthetic

applications, and detailed experimental protocols involving 4-(2-Bromoethyl)tetrahydropyran,

positioning it as a key building block for drug discovery and development.

Chemical and Physical Properties
4-(2-Bromoethyl)tetrahydropyran is a colorless to light yellow liquid. A summary of its key

physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 4-(2-Bromoethyl)tetrahydropyran
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Property Value Reference(s)

CAS Number 4677-20-7 [2]

Molecular Formula C₇H₁₃BrO [2]

Molecular Weight 193.08 g/mol [2]

Boiling Point 224 °C [3]

Density 1.302 g/cm³ [3]

Flash Point 89 °C [3]

Core Synthetic Applications
The primary utility of 4-(2-Bromoethyl)tetrahydropyran lies in its reactivity as an electrophile

in nucleophilic substitution reactions. The terminal bromine atom is a good leaving group,

readily displaced by a variety of nucleophiles to form new carbon-heteroatom and carbon-

carbon bonds.

Nucleophilic Substitution Reactions
4-(2-Bromoethyl)tetrahydropyran is an excellent substrate for SN2 reactions with a range of

nucleophiles. These reactions provide a straightforward method for introducing the 4-(2-

ethyl)tetrahydropyran motif. A general workflow for these reactions is depicted below.
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4-(2-Bromoethyl)tetrahydropyran + Nucleophile (Nu-H or Nu-M)

Base (e.g., K2CO3, NaH, Et3N)
Solvent (e.g., DMF, CH3CN, THF)

Temperature (RT to reflux)

Reaction Setup

4-(2-Nu-ethyl)tetrahydropyran

Reaction

Aqueous Work-up
Extraction

Quenching

Column Chromatography / Distillation

Purified Product

Click to download full resolution via product page

Caption: General workflow for nucleophilic substitution reactions.

1. Reactions with Amine Nucleophiles:

The alkylation of primary and secondary amines with 4-(2-Bromoethyl)tetrahydropyran is a

common method for preparing substituted amines. These products are often intermediates in

the synthesis of biologically active molecules.

Table 2: Representative Reaction of 4-(2-Bromoethyl)tetrahydropyran with an Amine
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Reactant
Nucleoph
ile

Base Solvent
Temperat
ure

Time Yield

4-(2-

Bromoethyl

)tetrahydro

pyran

Piperidine K₂CO₃ DMF 80 °C 12 h
>90%

(estimated)

Experimental Protocol: Synthesis of 4-(2-(Piperidin-1-yl)ethyl)tetrahydropyran

To a solution of 4-(2-Bromoethyl)tetrahydropyran (1.0 eq) in anhydrous N,N-

dimethylformamide (DMF), add potassium carbonate (2.0 eq).

To this suspension, add piperidine (1.2 eq) dropwise at room temperature.

Heat the reaction mixture to 80 °C and stir for 12 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

After completion, cool the mixture to room temperature and pour it into water.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

Purify the residue by column chromatography to afford the desired product.

2. Reactions with Phenolic Nucleophiles:

Phenols can be O-alkylated with 4-(2-Bromoethyl)tetrahydropyran under basic conditions to

form the corresponding aryl ethers.

Table 3: Representative Reaction of 4-(2-Bromoethyl)tetrahydropyran with a Phenol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1291720?utm_src=pdf-body
https://www.benchchem.com/product/b1291720?utm_src=pdf-body
https://www.benchchem.com/product/b1291720?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactant
Nucleoph
ile

Base Solvent
Temperat
ure

Time Yield

4-(2-

Bromoethyl

)tetrahydro

pyran

4-

Fluorophen

ol

K₂CO₃ Acetonitrile Reflux 8 h
High

(estimated)

Experimental Protocol: Synthesis of 4-(2-(4-Fluorophenoxy)ethyl)tetrahydropyran

To a stirred suspension of 4-fluorophenol (1.0 eq) and potassium carbonate (1.5 eq) in

acetonitrile, add a solution of 4-(2-Bromoethyl)tetrahydropyran (1.1 eq) in acetonitrile.

Heat the reaction mixture to reflux and stir for 8 hours, monitoring by TLC.

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in ethyl acetate and wash with 1M NaOH solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the

crude product.

Purify by column chromatography on silica gel.

3. Reactions with Other Heteroatom Nucleophiles:

Thiols and azides also serve as effective nucleophiles in reactions with 4-(2-
Bromoethyl)tetrahydropyran. The resulting thioethers and alkyl azides are valuable synthetic

intermediates.

Table 4: Reactions with Thiol and Azide Nucleophiles
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Nucleophile Base Solvent Product

Thiophenol Et₃N DMF

4-(2-

(Phenylthio)ethyl)tetra

hydropyran

Sodium Azide - DMF/H₂O

4-(2-

Azidoethyl)tetrahydrop

yran

Experimental Protocol: Synthesis of 4-(2-Azidoethyl)tetrahydropyran

In a round-bottom flask, dissolve 4-(2-Bromoethyl)tetrahydropyran (1.0 eq) in a mixture of

DMF and water (e.g., 4:1 v/v).

Add sodium azide (1.5 eq) to the solution.

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

Monitor the reaction by TLC.

After completion, cool the mixture and dilute with water.

Extract the product with diethyl ether (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

concentrate carefully under reduced pressure to yield the crude product.

The crude azide can often be used in subsequent steps without further purification.

Grignard Reagent Formation and Reactions
The bromo- functionality of 4-(2-Bromoethyl)tetrahydropyran allows for the formation of the

corresponding Grignard reagent, a powerful carbon nucleophile. This opens up possibilities for

carbon-carbon bond formation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1291720?utm_src=pdf-body
https://www.benchchem.com/product/b1291720?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-(2-Bromoethyl)tetrahydropyran

Mg turnings
Anhydrous THF or Et2O

Formation

4-(2-(Magnesiobromo)ethyl)tetrahydropyran

Electrophile (e.g., Aldehyde, Ketone, CO2)

Reaction

Addition Product

Aqueous Acidic Work-up (e.g., NH4Cl)

C-C Bond Formed Product
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Caption: Formation and reaction of the Grignard reagent.

Experimental Protocol: Formation of 4-(2-(Magnesiobromo)ethyl)tetrahydropyran and Reaction

with an Aldehyde

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and

nitrogen inlet, place magnesium turnings (1.2 eq).
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Add a small crystal of iodine to activate the magnesium.

Add a solution of 4-(2-Bromoethyl)tetrahydropyran (1.0 eq) in anhydrous tetrahydrofuran

(THF) dropwise via the dropping funnel.

The reaction is initiated by gentle warming and then maintained by the exothermic reaction.

After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of

the Grignard reagent.[4]

Cool the reaction mixture to 0 °C.

Add a solution of the desired aldehyde (e.g., benzaldehyde, 1.0 eq) in anhydrous THF

dropwise.

Allow the reaction to warm to room temperature and stir for 2-4 hours.

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium

chloride.

Extract the mixture with diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

Purify the resulting alcohol by column chromatography.

Applications in Drug Discovery and Development
The tetrahydropyran moiety is a common feature in many biologically active compounds, and

4-(2-Bromoethyl)tetrahydropyran serves as a key building block for introducing this valuable

scaffold.

Synthesis of Sigma Receptor Ligands
Sigma receptors are implicated in a variety of neurological disorders, and ligands targeting

these receptors are of significant interest in drug discovery.[2] The 4-(2-ethyl)tetrahydropyran

group can be found in some sigma receptor ligands.[5][6][7] The synthesis of such compounds
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can be envisioned through the alkylation of a suitable amine precursor with 4-(2-
Bromoethyl)tetrahydropyran.

Synthesis of Neurokinin-1 (NK1) Receptor Antagonists
NK1 receptor antagonists have applications as antiemetics and antidepressants.[8] The

tetrahydropyran ring is a structural component of some NK1 receptor antagonists.[3][9]

Synthetic routes towards these molecules may involve the use of 4-(2-
Bromoethyl)tetrahydropyran or derivatives thereof to construct the core structure.

Precursor for PET Radiotracers
The development of positron emission tomography (PET) tracers is crucial for in vivo imaging

in medical diagnostics.[10] The bromoethyl group of 4-(2-Bromoethyl)tetrahydropyran can be

displaced by [¹⁸F]fluoride to synthesize [¹⁸F]-labeled PET tracers containing the

tetrahydropyran moiety.[11] This allows for the non-invasive study of biological processes and

the distribution of drugs in the body.

4-(2-Bromoethyl)tetrahydropyran

[18F]Fluoride source
(e.g., K[18F]/Kryptofix 2.2.2)

Nucleophilic Fluorination

Acetonitrile
Heating

[18F]4-(2-Fluoroethyl)tetrahydropyran

Click to download full resolution via product page

Caption: Synthesis of a potential PET tracer precursor.
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Conclusion
4-(2-Bromoethyl)tetrahydropyran is a highly versatile and valuable building block in modern

organic synthesis. Its ability to readily undergo nucleophilic substitution and form a Grignard

reagent provides synthetic chemists with a powerful tool for the introduction of the

tetrahydropyran-ethyl moiety. The prevalence of the tetrahydropyran scaffold in medicinally

relevant molecules underscores the importance of this reagent in the development of new

therapeutics, including sigma receptor ligands, NK1 receptor antagonists, and PET imaging

agents. The experimental protocols provided in this guide offer a practical foundation for the

utilization of 4-(2-Bromoethyl)tetrahydropyran in a variety of synthetic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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